molecular formula C7H7N3O2 B2764781 Ethyl 5-cyano-1H-pyrazole-3-carboxylate CAS No. 1809384-28-8

Ethyl 5-cyano-1H-pyrazole-3-carboxylate

Cat. No.: B2764781
CAS No.: 1809384-28-8
M. Wt: 165.152
InChI Key: VQHFICXBLBEZLF-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-1H-pyrazole-3-carboxylate is a chemical compound with the molecular weight of 165.15 . Its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2H2,1H3,(H,9,10) . The structure of the molecule was confirmed using infrared (IR) spectroscopy, FTIR spectroscopy, 1 H NMR spectroscopy, 13 C NMR spectroscopy, and MS .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 165.15 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Ethyl 5-cyano-1H-pyrazole-3-carboxylate serves as a precursor in the synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are of interest for their potential biological activities. Lebedˈ et al. (2012) demonstrated that ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, showcasing its role in constructing pyrazole-containing compounds (Lebedˈ et al., 2012).

Material Science and Corrosion Inhibition

In the context of material science, derivatives of this compound, such as pyranpyrazole derivatives, have been investigated for their corrosion inhibition properties on mild steel. This application is crucial for industrial processes, such as pickling. Dohare et al. (2017) prepared new corrosion inhibitors and demonstrated their high efficiency and protection capabilities for mild steel, linking the chemical's potential to industrial applications (Dohare et al., 2017).

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been determined to provide insights into their molecular geometry and interactions. Kumar et al. (2018) synthesized and analyzed the crystal structure of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, highlighting the compound's structural features and the significance of hydrogen bonding in stabilizing its crystal structure (Kumar et al., 2018).

Synthesis of Fluorescent Molecules

Additionally, this compound derivatives have been utilized in the synthesis of novel fluorescent molecules. For example, the cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester led to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives with strong fluorescence, demonstrating the compound's potential in the development of new fluorophores (Yan et al., 2018).

Safety and Hazards

The safety information for Ethyl 5-cyano-1H-pyrazole-3-carboxylate is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this chemical with appropriate safety measures.

Future Directions

There are several papers discussing the potential future directions for research involving Ethyl 5-cyano-1H-pyrazole-3-carboxylate and similar compounds . These include the design and synthesis of new pyrazole compounds, the development of eco-friendly and resource-efficient synthetic methodologies, and the exploration of the biological activities of these compounds.

Mechanism of Action

Mode of Action

The mode of action of Ethyl 5-cyano-1H-pyrazole-3-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes would need to be elucidated through further experimental studies.

Properties

IUPAC Name

ethyl 3-cyano-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHFICXBLBEZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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